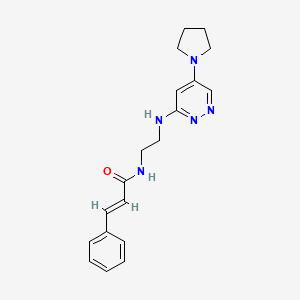

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring and a pyridazinone ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is widely used in medicinal chemistry to develop compounds for treating human diseases . Pyridazinone is a derivative of pyridazine, which is a six-membered ring with two adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine and pyridazinone derivatives can be synthesized through various methods. For instance, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . Pyridazinone derivatives can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a pyridazinone ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridazinone ring contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Applications De Recherche Scientifique

- N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .

- The compound’s structure suggests potential anti-inflammatory activity. Investigations have focused on its ability to modulate inflammatory pathways, such as NF-κB and COX-2. Understanding its impact on immune responses and inflammatory diseases is crucial .

- Some studies have examined the neuroprotective effects of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide . It may offer therapeutic benefits in neurodegenerative conditions like Alzheimer’s and Parkinson’s disease. Researchers investigate its interactions with neuronal receptors and signaling pathways .

- Preliminary data suggest that the compound exhibits antifibrotic properties. It could be relevant in treating fibrotic diseases, such as liver fibrosis or pulmonary fibrosis. Further in vitro and in vivo studies are necessary to validate its efficacy .

- Researchers have explored the compound’s antimicrobial effects against bacteria, fungi, and viruses. Its unique structure may interfere with microbial growth and replication. Investigations continue to assess its potential as a novel antimicrobial agent .

- N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide serves as an interesting scaffold for chemical modifications. Medicinal chemists can use it to design derivatives with improved pharmacokinetic properties, selectivity, and bioactivity. Structure-activity relationship (SAR) studies guide the optimization process .

Anticancer Activity

Anti-inflammatory Properties

Neuroprotection and Neurodegenerative Diseases

Antifibrotic Potential

Antimicrobial Activity

Chemical Biology and Drug Design

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more “Synthesis of Novel 2-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines via Chemodivergent Approaches.” Molecules, 25(22), 5226 (2020). Read more “Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones.” Organic & Biomolecular Chemistry, 6, 8468-8471 (2008). Read more “Synthesis of 1,5-Substituted Pyrrolidin-2-ones via a One-Pot Three-Component Reaction.” Molecules, 27(23), 8468 (2022). Read more "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines via Chemodivergent Appro

Orientations Futures

The future research directions for this compound could involve exploring its potential pharmacological activities, given the known activities of pyrrolidine and pyridazinone derivatives . Additionally, further studies could focus on optimizing its synthesis and investigating its mechanism of action.

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-18-14-17(15-22-23-18)24-12-4-5-13-24/h1-3,6-9,14-15H,4-5,10-13H2,(H,20,23)(H,21,25)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDSFZHBSXJFDG-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2669771.png)

![2-({4-amino-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2669775.png)

![2-({2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2669777.png)

![Methyl 2-[(1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2669780.png)